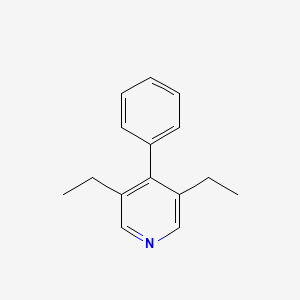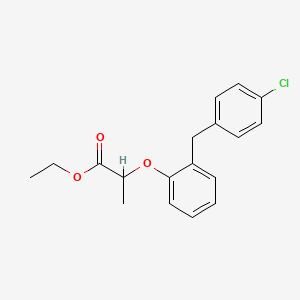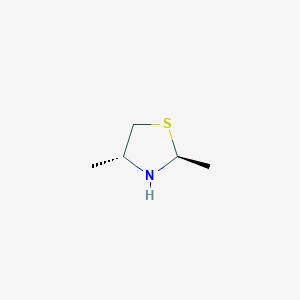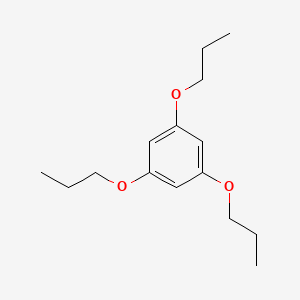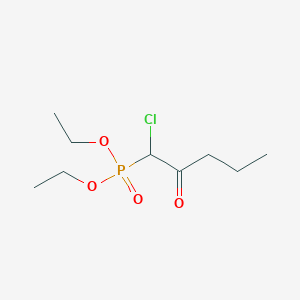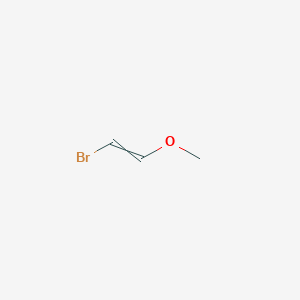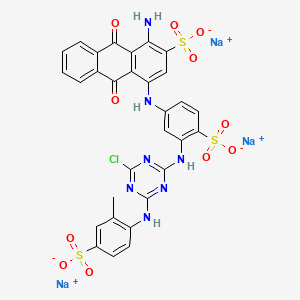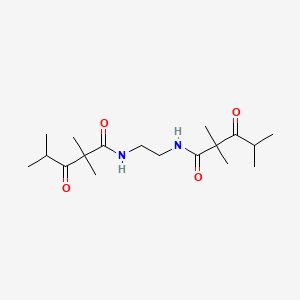
Valeramide, N,N'-ethylenebis(3-oxo-2,2,4-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Valeramide, N,N’-ethylenebis(3-oxo-2,2,4-trimethyl-) is a chemical compound with the molecular formula C18H32N2O4 and a molecular weight of 340.4577 . This compound contains 55 bonds, including 23 non-hydrogen bonds, 4 multiple bonds, 9 rotatable bonds, 4 double bonds, 2 secondary amides (aliphatic), and 2 ketones (aliphatic)
Vorbereitungsmethoden
The synthesis of Valeramide, N,N’-ethylenebis(3-oxo-2,2,4-trimethyl-) involves several steps. One common method includes the reaction of ethylenediamine with 3-oxo-2,2,4-trimethylvaleric acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Valeramide, N,N’-ethylenebis(3-oxo-2,2,4-trimethyl-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Valeramide, N,N’-ethylenebis(3-oxo-2,2,4-trimethyl-) has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be used in studies related to enzyme inhibition or protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Valeramide, N,N’-ethylenebis(3-oxo-2,2,4-trimethyl-) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Valeramide, N,N’-ethylenebis(3-oxo-2,2,4-trimethyl-) can be compared with other similar compounds, such as:
Valeramide, n-cyclohexyl-2,2,4-trimethyl-3-oxo-: This compound has a similar structure but includes a cyclohexyl group instead of an ethylene bridge.
Valeramide, 3-hydroxy-2,2,4-trimethyl-: This compound contains a hydroxyl group, which differentiates it from the ethylenebis variant.
Eigenschaften
CAS-Nummer |
73840-20-7 |
|---|---|
Molekularformel |
C18H32N2O4 |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
2,2,4-trimethyl-3-oxo-N-[2-[(2,2,4-trimethyl-3-oxopentanoyl)amino]ethyl]pentanamide |
InChI |
InChI=1S/C18H32N2O4/c1-11(2)13(21)17(5,6)15(23)19-9-10-20-16(24)18(7,8)14(22)12(3)4/h11-12H,9-10H2,1-8H3,(H,19,23)(H,20,24) |
InChI-Schlüssel |
OAFTUJVCHZBHJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)C(C)(C)C(=O)NCCNC(=O)C(C)(C)C(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


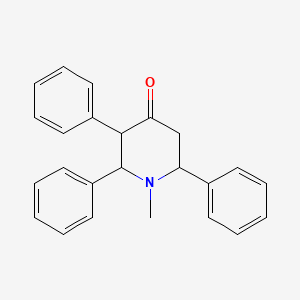



![1,1'-[1,3-Phenylenedi(ethane-2,1-diyl)]bis[3-(chloromethyl)benzene]](/img/structure/B14465563.png)
